![molecular formula C12H18N4O B2477455 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol CAS No. 1353974-07-8](/img/structure/B2477455.png)
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol
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Description
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol, commonly referred to as 1-CPP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid which is soluble in polar and non-polar solvents. 1-CPP is a versatile molecule which has been used in a wide range of applications including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Antimicrobial Activity
- A study demonstrated that derivatives of pyrimidin-4-yl)piperidin-3-ol showed significant in vitro antimicrobial activity against several strains of microbes. This indicates its potential use in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Anticonvulsant Properties
- Research on crystal structures of anticonvulsant compounds, including pyrimidin-4-yl)piperidin-4-ol derivatives, suggests their potential application in developing anticonvulsant drugs. This is supported by X-ray diffraction and molecular-orbital calculations (Georges, Vercauteren, Evrard, & Durant, 1989).
Anti-Cancer Activities
- Some pyrimidin-2,4-diones containing piperidine exhibited significant anti-cancer activities against human tumor cell lines. This implies the potential therapeutic application of such compounds in oncology (Singh & Paul, 2006).
Anti-inflammatory Agents
- A series of pyrimidine derivatives have been synthesized and found to exhibit considerable anti-inflammatory activity. This indicates the relevance of pyrimidin-4-yl)piperidin-3-ol derivatives in developing anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).
properties
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-10-2-1-5-16(7-10)12-6-11(13-8-14-12)15-9-3-4-9/h6,8-10,17H,1-5,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZZEGXCVQSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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